N-Benzyl-bis(2-chloroethyl)amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of bis(2-chloroethyl)amine hydrochloride has been explored through several methods. One approach involves the reaction of diethanolamine with thionyl chloride, using chloroform as a solvent, which results in a yield of 84.6% under optimized conditions, offering a simple, economical, and environmentally friendly process (Xiao Cui-ping, 2009). Another method utilizes the Vilsmeier reaction of diethanolamine(DEA) with thionyl chloride(DCSO) and dimethyl formamide(DMF), achieving a high conversion rate of DEA and a yield of 91.7% (Niu Rui-xia, 2011).
Molecular Structure Analysis
The molecular structure of N-Benzyl-bis(2-chloroethyl)amine hydrochloride and related compounds has been characterized by various spectroscopic techniques. One study provided insights into the structure via infrared spectrum analysis, confirming the successful synthesis of the target compound (Xiao Cui-ping, 2009). Another important aspect of molecular structure analysis involves the examination of crystal structures, as seen in the synthesis of related compounds where crystallography was used to determine the conformation and spatial arrangement of molecules (Yan-An Li et al., 2012).
Chemical Reactions and Properties
N-Benzyl-bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, the compound has been involved in reactions to create N-bis(2-chloroethyl)amines and derivatives for chemotherapeutic evaluation (G. Pettit et al., 1963). Additionally, its derivatives have shown potential in alpha-adrenoceptor blocking activity, demonstrating the compound's versatile chemical properties (D. Giardiná et al., 1997).
Physical Properties Analysis
The physical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, such as melting point and solubility, are crucial for its handling and application in chemical syntheses. The optimization of reaction conditions, such as temperature and solvent choice, significantly impacts the yield and purity of the compound, as demonstrated in various synthesis methods (Xiao Cui-ping, 2009).
Chemical Properties Analysis
The chemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, including reactivity with different reagents and under various conditions, have been explored to expand its applications in organic synthesis and medicinal chemistry. Studies have shown its utility in forming various derivatives and engaging in reactions that highlight its versatility as a chemical intermediate (G. Pettit et al., 1963).
Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
- Application : N-Benzyl-bis(2-chloroethyl)amine Hydrochloride can be used to prepare RSV F protein inhibitors .
- Results or Outcomes : The outcome of this application would be the production of RSV F protein inhibitors, which could potentially be used in the treatment of Respiratory Syncytial Virus (RSV) infections .
Safety And Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWNJFEUSHORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908902 | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-bis(2-chloroethyl)amine hydrochloride | |
CAS RN |
10429-82-0 | |
Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzylbis(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI3592JVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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